

# A Technical Whitepaper on the Isomers of the [H,C,N,O] System

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Compound of Interest		
Compound Name:	Isofulminic acid	
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Executive Summary: This document provides a comprehensive technical overview of the fundamental properties of the [H,C,N,O] isomers, with a special focus on the elusive and highly energetic **isofulminic acid** (HONC). While isocyanic acid (HNCO) is the most stable and well-characterized isomer, recent advancements in computational and spectroscopic techniques have shed light on the existence and properties of its higher-energy counterparts: cyanic acid (HOCN), fulminic acid (HCNO), and **isofulminic acid** (HONC).[1][2] This guide synthesizes the current understanding of their structure, stability, synthesis, and reactivity, presenting quantitative data in structured tables and outlining key experimental and computational methodologies. The interrelation and isomerization pathways between these compounds are also visualized to provide a clear conceptual framework.

## Introduction: Clarifying the [H,C,N,O] Isomers

The molecular formula CHNO gives rise to four key linear or quasi-linear isomers that exist as minima on the potential energy surface: isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and **isofulminic acid** (HONC).[1] Historically, the structure of fulminic acid was a subject of prolonged debate until its definitive identification in the 1960s.[3][4] **Isofulminic acid** (HONC), the most energetic and least stable of the four, remained a theoretical curiosity until its spectroscopic detection.[1][5] These isomers are of significant interest as they are composed of the four primary biogenic elements and play roles in processes ranging from interstellar chemistry to combustion.[1][6]



The relative stability of these isomers follows the order: HNCO > HOCN > HCNO > HONC.[4] Understanding the properties of these high-energy species is crucial for fields requiring precise control of chemical reactivity and energy release.

## **Molecular Structure and Energetics**

The four isomers exhibit distinct bonding arrangements and geometries, which dictate their relative stabilities and spectroscopic signatures. Isocyanic acid (HNCO) is the most stable isomer, serving as the energetic reference point.[1] **Isofulminic acid** (HONC) is the highest-energy isomer, lying approximately 84 kcal/mol above HNCO.[1][5][7] Advanced computational models, such as coupled-cluster theory, have been instrumental in determining their structures and relative energies.[1]

Table 1: Calculated Relative Energies and Dipole Moments of [H,C,N,O] Isomers

Compound	Structure	Relative Energy (kcal/mol)	Calculated Dipole Moment (Debye)
Isocyanic Acid	H-N=C=O	0	2.073
Cyanic Acid	H–O–C≡N	24.5	3.815
Fulminic Acid	H–C≡N+–O−	70.0	3.340
Isofulminic Acid	H–O–N+≡C−	84.2	3.487

Source: Data compiled from coupled cluster

CCSD(T) calculations.

[1][8]

Table 2: Key Structural Parameters of Fulminic Acid and Isofulminic Acid



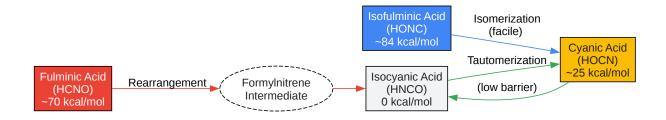
Compound	Parameter	Bond Length (Å)
Fulminic Acid (HCNO)	С-Н	1.027
C-N	1.161	
N-O	1.207	_
Isofulminic Acid (HONC)	H-O	Calculated
O-N	Calculated	
N-C	Calculated	_
Source: HCNO data from microwave spectroscopy.[3] HONC data is primarily from ab initio calculations as experimental values are not		
fully determined.[1]		

## **Isomerization and Reactivity**

The isomers are interconnected through various isomerization pathways, some of which are thermally or photochemically accessible. **Isofulminic acid** (HONC) is predicted to isomerize readily to the more stable cyanic acid (HOCN).[2][9] Similarly, fulminic acid (HCNO) can rearrange to isocyanic acid (HNCO), with computational studies suggesting this occurs via a formylnitrene intermediate.[2][9]

The high energy content of fulminic and **isofulminic acid**s makes them highly reactive. Fulminic acid and its salts (fulminates) are famously explosive and have been used as detonators.[4][10] The free acid is unstable and prone to polymerization.[4] In contrast, dilute solutions of isocyanic acid are relatively stable in inert solvents but will hydrolyze in water to form carbon dioxide and ammonia.[11]





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Caption: Energy landscape and isomerization pathways of the four main [H,C,N,O] isomers.

## **Spectroscopic Characterization**

Spectroscopy is the primary tool for identifying and characterizing these transient and unstable molecules. While isocyanic acid has been thoroughly studied, data on its isomers, particularly **isofulminic acid**, comes largely from a combination of matrix isolation experiments, microwave spectroscopy, and high-level ab initio calculations.[1][5][7]

The detection of **isofulminic acid** was achieved through Fourier transform microwave spectroscopy, which allowed for the determination of its rotational constants.[1][5] These experimental findings were in excellent agreement with predictions from coupled cluster electronic structure calculations, confirming the molecule's identity and structure.[1][5][7]

Table 3: Selected Vibrational Frequencies for Isocyanic Acid (HNCO)

Mode	Description	Frequency (cm <sup>-1</sup> )
Vı	N-H Stretch	~3530
V2	Asymmetric N=C=O Stretch	2268.8
νз	Symmetric N=C=O Stretch	1327
Source: Gas-phase vibrational spectrum data.[11]		



## **Experimental and Computational Protocols**

#### 5.1. Synthesis and Generation

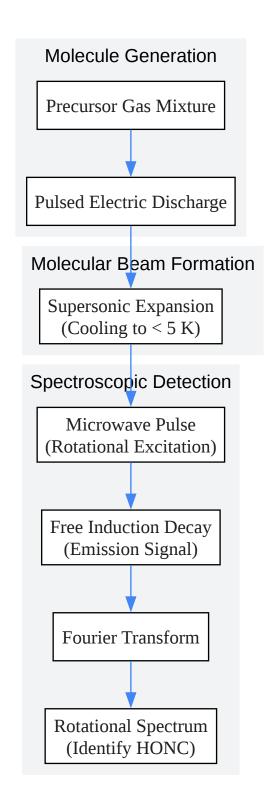
Direct synthesis and isolation of the higher-energy isomers are challenging due to their instability.

- Isocyanic Acid (HNCO): Can be generated by the protonation of cyanate salts (e.g., potassium cyanate) with acids like HCl or oxalic acid.[11] Another method is the thermal decomposition of its trimer, cyanuric acid.[11] The product must be handled as a gas or kept at very low temperatures to prevent polymerization.[11]
- Fulminic Acid (HCNO): Historically generated from its explosive metal salts, such as mercury fulminate.[10] A safer, more convenient laboratory synthesis involves the flash vacuum pyrolysis of certain oximes, which avoids the use of detonable precursors.[3]
- **Isofulminic Acid** (HONC): This species has not been synthesized in bulk. It is generated in situ for spectroscopic studies, typically in a supersonic molecular beam via a gas-phase reaction or discharge, allowing for immediate observation before decomposition or isomerization.[1]

#### 5.2. Experimental Workflow: Spectroscopic Detection of HONC

The detection of a transient species like HONC requires a specialized experimental setup that combines in situ generation with highly sensitive detection.





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Caption: Workflow for the generation and microwave spectroscopic detection of **isofulminic** acid.



#### 5.3. Computational Protocol: Structure and Energy Calculation

High-accuracy quantum chemical calculations are essential for predicting the properties of these isomers.

- Methodology Selection: The coupled cluster method with single, double, and perturbative triple excitations (CCSD(T)) is the gold standard for accuracy.[6]
- Basis Set Selection: Large, correlation-consistent basis sets, such as the aug-cc-pCVQZ set, are employed to accurately describe the electronic structure.[1]
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure on the potential energy surface.
- Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict infrared spectra.
- Property Calculation: Once the geometry is confirmed, other properties like dipole moment, rotational constants, and relative energies are calculated.[1][8]

### **Conclusion and Future Outlook**

Isofulminic acid and its isomers represent a fascinating and challenging area of chemistry. While significant progress has been made in their theoretical and spectroscopic characterization, many aspects of their reactivity and potential applications remain unexplored. The extreme energy content of HONC and HCNO suggests potential, albeit hazardous, applications in energetic materials. Furthermore, their confirmed presence in interstellar space highlights their role in astrochemistry and the formation of complex organic molecules.[1] Future research, combining advanced in situ generation techniques with sensitive detection methods and high-level computational chemistry, will be critical to further unraveling the fundamental properties of these unique chemical entities.

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